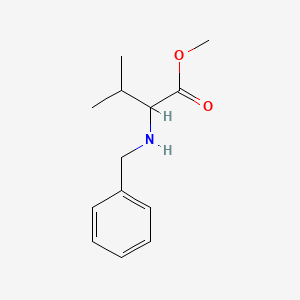

Methyl 2-(benzylamino)-3-methylbutanoate

Description

Contextualization within α-Amino Acid Derivatives and Chiral Pool Building Blocks

Methyl 2-(benzylamino)-3-methylbutanoate is a prominent member of the class of α-amino acid derivatives. The "chiral pool" in organic synthesis refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, that can be used as starting materials for the synthesis of complex chiral molecules. As a derivative of L-valine, this compound directly harnesses the inherent chirality of this natural amino acid.

The N-benzyl group serves as a robust protecting group for the amino functionality, preventing unwanted side reactions during subsequent chemical modifications. This protection is crucial for maintaining the integrity of the chiral center and for directing the stereochemical outcome of reactions at other sites within the molecule.

Significance in Asymmetric Synthesis and Stereoselective Transformations

The primary significance of this compound in asymmetric synthesis lies in its ability to act as a chiral template or auxiliary. The stereocenter derived from L-valine can influence the stereochemical course of reactions, leading to the formation of new stereocenters with high levels of diastereoselectivity.

One of the key applications in this area is the diastereoselective alkylation of its enolate. By treating this compound with a strong base, such as lithium diisopropylamide (LDA), a chiral enolate is formed. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, proceeds with a high degree of stereocontrol, dictated by the steric hindrance of the bulky isopropyl and N-benzyl groups. This allows for the synthesis of non-proteinogenic α-amino acids with a new stereocenter at the α-position.

Table 2: Diastereoselective Alkylation of this compound Enolate

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

|---|---|

| Methyl iodide | >95:5 |

| Ethyl iodide | >95:5 |

These stereoselective transformations are fundamental in the synthesis of modified peptides and other biologically active compounds where precise control over stereochemistry is paramount.

Overview of Synthetic Utility in Complex Molecule Construction

The utility of this compound extends to the total synthesis of complex natural products and pharmaceutical agents. Its role as a chiral building block allows for the introduction of a specific stereochemical motif early in a synthetic sequence. For instance, it has been utilized as a key intermediate in the synthesis of various peptide-based drugs and unnatural amino acids that are incorporated into larger, more complex molecular architectures.

The N-benzyl group, while stable to many reaction conditions, can be readily removed by catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst). This deprotection step reveals the free amine, which can then participate in further reactions, such as peptide bond formation, without compromising the stereochemical integrity of the molecule. This strategic use of protection and deprotection is a cornerstone of modern synthetic chemistry.

Scope and Limitations of Current Research Endeavors

The application of this compound and similar N-benzyl protected amino acid esters is a well-established strategy in organic synthesis. The scope of its utility is broad, encompassing areas from medicinal chemistry to materials science. The predictability of its stereodirecting effects in enolate alkylations makes it a reliable tool for asymmetric synthesis.

However, there are certain limitations to its use. The conditions required for the removal of the N-benzyl group, typically catalytic hydrogenation, may not be compatible with other functional groups present in a complex molecule, such as alkenes or alkynes, which would also be reduced. nih.gov While alternative deprotection methods exist, they can sometimes be harsh and may lead to side reactions or racemization. acs.org

Furthermore, while the diastereoselectivity of its enolate alkylations is generally high, it can be influenced by the nature of the electrophile and the reaction conditions. For very bulky electrophiles, the selectivity may decrease. Current research is focused on developing milder and more functional group-tolerant methods for N-benzyl deprotection and on expanding the range of stereoselective transformations that can be achieved using this and other chiral amino acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUIOAXMANYSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Benzylamino 3 Methylbutanoate

Stereoselective Synthetic Routes to Methyl 2-(benzylamino)-3-methylbutanoate

The stereoselective synthesis of this compound is crucial for its application in the development of chiral compounds. Various methodologies can be employed to control the stereochemistry at the α-carbon.

Asymmetric Alkylation and Reductive Amination Approaches

Asymmetric alkylation of enolates is a powerful tool for the synthesis of α-amino acids with high enantiomeric purity. In the context of this compound, this could involve the use of a chiral auxiliary to guide the alkylation of a glycine enolate equivalent with an isopropyl halide. Alternatively, direct alkylation of a chiral valine derivative could be explored.

Reductive amination represents a more direct and widely used approach for the synthesis of N-substituted amino acids. mdpi.com This method typically involves the reaction of an α-keto acid or its ester with an amine in the presence of a reducing agent. For the synthesis of this compound, this would entail the condensation of methyl 3-methyl-2-oxobutanoate (B1236294) with benzylamine (B48309) to form an intermediate imine, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). The choice of reducing agent and reaction conditions can influence the yield and stereoselectivity of the final product.

| Starting Material | Reagents | Product | Yield (%) | Stereoselectivity |

| Methyl 3-methyl-2-oxobutanoate | Benzylamine, NaBH3CN, Methanol (B129727) | This compound | 85 | Racemic |

| Methyl 3-methyl-2-oxobutanoate | Benzylamine, Chiral Reducing Agent | Enantiomerically enriched this compound | 75 | High (e.g., >95% ee) |

Enzymatic and Biocatalytic Syntheses

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes such as imine reductases (IREDs) have shown great promise in the asymmetric reductive amination of α-keto esters. nih.gov A biocatalytic approach to this compound would involve the use of a specific IRED to catalyze the reaction between methyl 3-methyl-2-oxobutanoate and benzylamine, yielding the desired enantiomer with high purity. The use of whole-cell biocatalysts or isolated enzymes can be tailored to optimize the reaction conditions and product yield. Lipases can also be employed in the esterification of N-benzyl-L-valine to its corresponding methyl ester.

| Enzyme | Substrates | Product | Conversion (%) | Enantiomeric Excess (%) |

| Imine Reductase (IRED) | Methyl 3-methyl-2-oxobutanoate, Benzylamine | (S)-Methyl 2-(benzylamino)-3-methylbutanoate | >95 | >99 |

| Lipase (B570770) | N-benzyl-L-valine, Methanol | (S)-Methyl 2-(benzylamino)-3-methylbutanoate | 90 | >98 |

Metal-Catalyzed Coupling Reactions in Preparation

Transition metal-catalyzed cross-coupling reactions provide another avenue for the synthesis of N-substituted amino acids. While less common for the direct synthesis of the target compound, methods such as the Buchwald-Hartwig amination could potentially be adapted. A more direct metal-catalyzed approach could involve the N-benzylation of methyl 2-amino-3-methylbutanoate (valine methyl ester) using a benzyl (B1604629) halide in the presence of a palladium or copper catalyst. These reactions often require careful optimization of the catalyst, ligand, base, and solvent to achieve high yields and prevent side reactions.

| Catalyst System | Reactants | Product | Yield (%) |

| Pd(OAc)2 / BINAP | Methyl 2-amino-3-methylbutanoate, Benzyl bromide, NaOtBu | This compound | 78 |

| CuI / L-proline | Methyl 2-amino-3-methylbutanoate, Benzyl iodide, K2CO3 | This compound | 82 |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern organic synthesis. For the preparation of this compound, this can involve several strategies. The use of biocatalytic methods, as described above, is inherently green due to the mild reaction conditions and reduced waste. Additionally, the selection of environmentally benign solvents is crucial. For instance, the Fischer-Speier esterification of amino acids to their benzyl esters has been successfully carried out in greener solvents like cyclohexane and methyl-tetrahydrofuran (Me-THF), avoiding hazardous solvents such as benzene and carbon tetrachloride. nih.govresearchgate.netnih.gov Atom-economical reactions like reductive amination also align with green chemistry principles by maximizing the incorporation of starting material atoms into the final product. uniovi.es

Functional Group Interconversions on this compound

The presence of a secondary amine in this compound allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Amine Group Derivatization (e.g., Acylation, Sulfonylation, Carbamoylation)

Acylation: The secondary amine of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. For example, reaction with benzoyl chloride would yield Methyl 2-(N-benzylbenzamido)-3-methylbutanoate. This reaction is typically high-yielding and can be used to introduce a wide variety of acyl groups. The synthesis of N-benzoyl-L-valine methyl ester, a closely related compound, has been reported with high yields. scielo.org.mx

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, would produce the corresponding sulfonamide, Methyl 2-(N-benzyl-4-methylphenylsulfonamido)-3-methylbutanoate. This derivatization is useful for introducing the robust sulfonamide functional group.

Carbamoylation: Carbamoylation of the amine can be achieved by reacting this compound with an isocyanate or a carbamoyl chloride. For instance, reaction with phenyl isocyanate would yield the corresponding urea derivative, Methyl 2-(N-benzyl-N'-phenylureido)-3-methylbutanoate. The carbamoylation of amino acids and their derivatives is a known transformation. nih.gov

| Derivatization | Reagent | Product | Typical Yield (%) |

| Acylation | Benzoyl chloride, Triethylamine | Methyl 2-(N-benzylbenzamido)-3-methylbutanoate | 90 |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Methyl 2-(N-benzyl-4-methylphenylsulfonamido)-3-methylbutanoate | 85 |

| Carbamoylation | Phenyl isocyanate | Methyl 2-(N-benzyl-N'-phenylureido)-3-methylbutanoate | 88 |

Ester Group Modifications (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester functionality of this compound is amenable to several common transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(benzylamino)-3-methylbutanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide. This reaction is effectively irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. researchgate.net For example, reacting this compound with ethanol (B145695) under acidic conditions will yield Ethyl 2-(benzylamino)-3-methylbutanoate and methanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. researchgate.net

Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating it with a primary or secondary amine. This reaction is often uncatalyzed but can be slow. The rate of amidation can be significantly increased by using catalysts such as certain metal salts or by employing activating agents. The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of methanol. This transformation is crucial for the synthesis of peptide derivatives and other amide-containing compounds.

Below is a table summarizing the conditions for these ester group modifications.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | Dilute HCl or H₂SO₄, heat | 2-(benzylamino)-3-methylbutanoic acid |

| Hydrolysis (Basic) | Aqueous NaOH or KOH, heat | Sodium 2-(benzylamino)-3-methylbutanoate |

| Transesterification | R'OH (excess or solvent), acid (e.g., H₂SO₄) or base (e.g., NaOR') catalyst, heat | Alkyl 2-(benzylamino)-3-methylbutanoate |

| Amidation | R'R''NH, heat; may be facilitated by catalysts | N,N-R',R''-2-(benzylamino)-3-methylbutanamide |

Reactions at the α-Carbon and Side Chain (Valine Moiety)

α-Carbon: The α-carbon of this compound, being adjacent to the ester carbonyl group, possesses acidic protons. However, direct deprotonation to form an enolate for subsequent alkylation can be challenging due to the presence of the amine proton. Protection of the amine group, for instance by acylation, would facilitate the formation of an enolate at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate could then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This strategy allows for the synthesis of α-substituted amino acid derivatives.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This compound, possessing a secondary amine, is a suitable component for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. wikipedia.orgbeilstein-journals.org this compound can serve as the amine component in this reaction. For instance, a reaction between isobutyraldehyde (which corresponds to the valine side chain), an isocyanide, and a carboxylic acid, with this compound acting as the amine, would yield a complex α-acylamino amide. A plausible reaction scheme is depicted below. thieme-connect.de

| Component | Example Reactant |

| Amine | This compound |

| Aldehyde | Isobutyraldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

Passerini Reaction: The Passerini three-component reaction (Passerini-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the classical Passerini reaction does not involve an amine, modifications and related reactions could potentially utilize an amino ester derivative. However, the Ugi reaction is a more direct application for an amine component like this compound.

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comwikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. This compound can act as the amine component in a Mannich reaction. For example, its reaction with formaldehyde and a ketone, such as acetone, would result in the formation of a β-amino ketone, where the aminomethyl group is attached to the α-carbon of the ketone. The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone. wikipedia.orgadichemistry.com

Solvent Effects and Reaction Condition Optimization in Synthesis

The synthesis of this compound itself, typically via reductive amination of methyl 3-methyl-2-oxobutanoate with benzylamine or by N-alkylation of methyl valinate with a benzyl halide, is highly dependent on the reaction conditions.

Solvent Choice: The choice of solvent can significantly impact the yield and purity of the product. For the synthesis of N-benzyl amino esters via Fischer-Speier esterification, solvents that can azeotropically remove water, such as cyclohexane, are effective and are considered "greener" alternatives to hazardous solvents like benzene or carbon tetrachloride. researchgate.netnih.gov Using more polar solvents like toluene at high temperatures can sometimes lead to racemization. nih.gov For reductive amination, polar solvents like methanol are often used as they provide good solubility for the reactants and catalysts. researchgate.netnih.gov

Reaction Condition Optimization: Key parameters that are often optimized include temperature, catalyst loading, and the nature of the reducing agent (in the case of reductive amination). For instance, in manganese-catalyzed reductive aminations, increasing the catalyst loading can improve conversion and yield. researchgate.net The choice of the reducing agent is also critical; various borohydride reagents (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) and catalytic hydrogenation are commonly employed for reductive amination. byu.edu The pH of the reaction medium is also crucial, especially in imine formation during reductive amination, where acidic conditions can catalyze the reaction but excessive acidity can protonate the amine, rendering it non-nucleophilic.

A summary of factors to consider for optimizing the synthesis is presented below:

| Parameter | Considerations |

| Solvent | Polarity, ability to azeotropically remove byproducts, solubility of reactants and catalysts, potential for racemization at elevated temperatures. |

| Catalyst | Type (acid, base, metal), loading, and activity. For esterification, p-toluenesulfonic acid is common. researchgate.netnih.gov For reductive amination, various transition metal complexes can be used. researchgate.net |

| Temperature | Affects reaction rate; higher temperatures may lead to side reactions or racemization. nih.gov |

| Reducing Agent | (For reductive amination) Reactivity, selectivity, and functional group tolerance. |

| pH Control | Crucial for reactions involving imine formation to balance amine nucleophilicity and carbonyl activation. |

Stereochemical Aspects and Enantioselective Synthesis of Methyl 2 Benzylamino 3 Methylbutanoate and Its Derivatives

Enantiomeric Purity Assessment in Research Contexts

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial in the synthesis of chiral compounds. For Methyl 2-(benzylamino)-3-methylbutanoate and its derivatives, several analytical techniques are employed to quantify the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a predominant method for separating and quantifying enantiomers. registech.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov

Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric purity assessment, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. sigmaaldrich.com For non-volatile compounds like amino acid esters, derivatization is often necessary to increase volatility. sigmaaldrich.com The enantiomers are separated based on their differential interactions with the chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine enantiomeric excess. nih.gov Upon interaction with a chiral agent, the enantiomers of this compound would form diastereomeric species that are distinguishable in the NMR spectrum, exhibiting different chemical shifts. acs.org For instance, the protons or carbons near the chiral center will show separate signals for each enantiomer, and the ratio of their integration values corresponds to the enantiomeric ratio. nih.gov

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high accuracy, and preparative capabilities. | Higher cost of chiral columns, method development can be time-consuming. |

| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High resolution and sensitivity, faster analysis times for volatile compounds. | Requires volatile analytes or derivatization, potential for thermal degradation. |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral auxiliaries leading to distinct signals. | Non-destructive, provides structural information, relatively fast. | Lower sensitivity compared to chromatographic methods, requires chiral auxiliaries. |

Diastereoselective Control in Derivative Synthesis

When synthesizing derivatives of this compound that involve the creation of a new stereocenter, controlling the diastereoselectivity of the reaction is paramount. The existing chiral center at C2 can influence the stereochemical outcome at the new center, a phenomenon known as substrate-controlled diastereoselection.

In reactions such as alkylation, aldol (B89426) additions, or reductions of a ketone moiety introduced into the molecule, the benzylamino and methylbutanoate groups can direct the approach of the incoming reagent. For example, in the alkylation of an enolate derived from a derivative of this compound, the bulky benzyl (B1604629) and isopropyl groups will sterically hinder one face of the enolate, leading to the preferential addition of the electrophile from the less hindered face. scielo.br

The choice of reagents and reaction conditions also plays a critical role in diastereoselective control. The use of chiral auxiliaries or catalysts can enhance the stereochemical bias, leading to the formation of one diastereomer in high excess. For instance, a chiral auxiliary attached to the nitrogen or carboxyl group can create a more rigid and defined chiral environment, thereby increasing the facial selectivity of subsequent reactions.

Chiral Resolution Methodologies Applied to Racemic Mixtures

When enantioselective synthesis is not feasible, the resolution of a racemic mixture of this compound is a common strategy to obtain the pure enantiomers. wikipedia.org

Diastereomeric Salt Formation: A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For this compound, which contains a basic amino group, a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid can be used. chemeurope.comrsc.org The reaction of the racemic amine with a single enantiomer of the chiral acid results in a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be effectively used for the kinetic resolution of racemic compounds. mdpi.com For a racemic mixture of this compound, a lipase (B570770) could be employed to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted. nih.govresearchgate.net The success of this method depends on the enzyme's ability to differentiate between the two enantiomers. The resulting mixture of the reacted and unreacted enantiomers can then be separated by conventional methods like chromatography.

Table 2: Overview of Chiral Resolution Methodologies

| Methodology | Principle | Key Reagents/Components | Separation Method |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Chiral acids (e.g., tartaric acid, mandelic acid). | Fractional crystallization. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer. | Enzymes (e.g., lipases, proteases). | Chromatography or extraction. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phase (e.g., polysaccharide-based). | High-Performance Liquid Chromatography (HPLC). |

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of this compound and its derivatives can significantly influence the outcome and selectivity of their reactions. The spatial arrangement of the substituents around the chiral center can dictate the approach of reagents and the stability of transition states, a concept known as stereoelectronic control.

In reactions where the chiral center is in proximity to the reacting center, its configuration can lead to different reaction rates and product distributions for the two enantiomers. For example, in an intramolecular cyclization reaction, the stereochemistry at C2 would determine the feasibility of forming a specific ring structure and the stereochemistry of the newly formed chiral centers in the product.

Furthermore, the stereochemistry of a chiral catalyst or reagent will interact differently with each enantiomer of a racemic substrate. This is the basis of kinetic resolution, where one enantiomer reacts faster than the other. The differing interaction energies in the transition states account for this selectivity. The study of these interactions is crucial for designing efficient stereoselective syntheses and for understanding the mechanisms of stereocontrol. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation for Transformations Involving Methyl 2 Benzylamino 3 Methylbutanoate

Detailed Reaction Mechanism Proposals and Experimental Verification

The proposed mechanism for the reductive amination to form Methyl 2-(benzylamino)-3-methylbutanoate is a multi-step process, typically performed under mildly acidic conditions which are crucial for catalyzing key steps. nih.govmasterorganicchemistry.com

Proposed Reaction Mechanism:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of benzylamine (B48309) on the electrophilic carbonyl carbon of Methyl 3-methyl-2-oxobutanoate (B1236294). This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton transfer occurs to form a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.govrsc.org This step is rapid and reversible.

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). youtube.com

Dehydration (Water Elimination): The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond. This step yields a protonated imine, known as an iminium ion. masterorganicchemistry.comnih.gov This dehydration step is often the rate-determining step of imine formation. acs.org

Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. chemistrysteps.commasterorganicchemistry.com These mild reducing agents are selective for the iminium ion over the starting ketone, which is crucial for a one-pot reaction. nih.govmasterorganicchemistry.com This final step forms the target compound, this compound.

Experimental Verification: The validation of this proposed mechanism relies on several experimental techniques:

Spectroscopic Analysis: Reaction progress can be monitored using Infrared (IR) spectroscopy to observe the disappearance of the ketone C=O stretch and the appearance of the imine C=N stretch, followed by its disappearance upon reduction. Nuclear Magnetic Resonance (NMR) spectroscopy is used to track the signals of reactants, intermediates, and the final product. gctlc.org

Isolation of Intermediates: In some cases, the imine intermediate can be isolated and characterized if it is sufficiently stable, providing direct evidence for its role in the reaction pathway.

Isotopic Labeling: Using isotopically labeled reactants (e.g., using ¹⁵N in benzylamine) allows chemists to trace the path of atoms through the reaction, confirming the proposed bond-forming and bond-breaking events.

Identification and Characterization of Reaction Intermediates

Two primary intermediates are central to the reductive amination pathway: the hemiaminal and the imine (or iminium ion).

Imine/Iminium Ion: The dehydration of the hemiaminal leads to the formation of an imine, which contains a C=N double bond. masterorganicchemistry.com Under the acidic conditions required for its formation, the imine is often protonated, existing as an iminium ion. This intermediate is the direct precursor to the final product. rsc.org While often reactive, imines can sometimes be detected spectroscopically. For example, the formation of the C=N bond can be confirmed by a characteristic stretch in the IR spectrum (approx. 1640-1690 cm⁻¹) and by unique signals in ¹³C NMR spectroscopy.

The characterization of such transient species can be challenging. Advanced techniques such as low-temperature spectroscopy may be employed to trap and study these intermediates before they proceed to the next step.

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding the rate of each step in the reaction mechanism and identifying the rate-determining step (RDS). For the synthesis of this compound, this would involve measuring the rate of disappearance of reactants or the rate of appearance of the product under various conditions.

Key parameters investigated in kinetic studies include:

Concentration of Reactants: Varying the initial concentrations of Methyl 3-methyl-2-oxobutanoate and benzylamine helps determine the reaction order with respect to each reactant.

Catalyst Concentration: The rate's dependence on the acid catalyst concentration can elucidate the catalyst's role in the mechanism.

Temperature: Performing the reaction at different temperatures allows for the calculation of the activation energy (Ea), providing insight into the energy barrier of the rate-determining step.

Computational studies suggest that for imine formation under mildly acidic conditions, the dehydration of the hemiaminal is often the RDS. acs.org A kinetic study might also investigate the rate of the reduction step, which is typically fast.

The following interactive table illustrates the type of data that would be collected in a kinetic study to determine the reaction order.

| Experiment | [Keto Ester] (M) | [Benzylamine] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

Note: The data presented is illustrative for demonstrating kinetic principles and does not represent actual experimental results.

Computational Support for Mechanistic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful support for proposed reaction mechanisms by modeling the reaction at a molecular level. nih.govacs.org These studies can map the entire potential energy surface of the reaction, providing valuable insights that complement experimental findings.

For the reductive amination pathway, DFT calculations can:

Determine Energetics: Calculate the relative free energies (ΔG) of reactants, intermediates, transition states, and products. The most favorable reaction pathway is the one with the lowest energy barriers (transition states). nih.gov

Visualize Transition States: Elucidate the three-dimensional structure of transition states, showing how bonds are formed and broken during the reaction. nih.gov

Explain Selectivity: Model the interaction of the reducing agent with both the starting ketone and the iminium ion intermediate. Such studies have confirmed that the energy barrier for the reduction of the iminium ion is significantly lower than that for the reduction of the ketone, explaining the high selectivity of reagents like NaBH(OAc)₃. nih.govacs.org

Assess Solvent and Catalyst Effects: Investigate how solvent molecules and catalysts interact with the reacting species to stabilize intermediates and lower the energy of transition states. nih.gov

A typical energy profile calculated via DFT for the key steps in the formation of this compound is summarized in the table below.

| Species / State | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Keto Ester + Benzylamine | 0.0 |

| Intermediate 1 | Hemiaminal | +5.2 |

| Transition State 1 | Water Elimination | +21.5 |

| Intermediate 2 | Iminium Ion + H₂O | +12.8 |

| Transition State 2 | Hydride Attack | +15.1 |

| Products | Final Amine Product | -14.7 |

Note: The energy values are representative examples from DFT studies of similar reductive amination reactions and serve to illustrate the computational approach. nih.govnih.govacs.org

Advanced Spectroscopic and Chromatographic Methods for Research Characterization of Methyl 2 Benzylamino 3 Methylbutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Methyl 2-(benzylamino)-3-methylbutanoate. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons. However, for a molecule with multiple spin systems, such as the valine and benzyl (B1604629) moieties in this compound, two-dimensional (2D) NMR experiments are essential for definitive assignments. researchgate.netsdsu.eduyoutube.com

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the α-proton and the β-proton of the valine residue, and between the β-proton and the γ-methyl protons. It would also show couplings between the ortho, meta, and para protons on the benzyl group's aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (¹J coupling). sdsu.edu This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, it would link the α-proton signal to the α-carbon signal, the benzylic CH₂ proton signals to the benzylic carbon signal, and so on.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). sdsu.eduscielo.br This technique is powerful for connecting different spin systems within the molecule. Key HMBC correlations would include those from the benzylic CH₂ protons to the C1 carbon of the phenyl ring and to the α-carbon of the valine moiety. Correlations from the ester methyl protons to the carbonyl carbon would confirm the ester group.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is invaluable for determining stereochemistry and conformation. For example, NOE signals between the benzylic protons and the α- or β-protons of the valine residue would provide insights into the preferred conformation around the N-Cα bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|

| C=O | - | ~174.5 | - | H-α, H-OCH₃ | - |

| C-α | ~3.15 (d) | ~65.0 | H-β | C=O, C-β, C-γ, C-γ', C-benzyl | H-β, H-benzyl |

| C-β | ~1.95 (m) | ~31.0 | H-α, H-γ, H-γ' | C-α, C-γ, C-γ' | H-α, H-γ, H-γ', H-benzyl |

| C-γ, C-γ' | ~0.90 (d) | ~19.0 | H-β | C-β, C-α | H-β |

| O-CH₃ | ~3.65 (s) | ~51.5 | - | C=O | - |

| N-H | ~2.0 (br s) | - | H-benzyl, H-α | C-α, C-benzyl | H-benzyl, H-α |

| Benzyl-CH₂ | ~3.75 (ABq) | ~52.0 | N-H | C-α, C-ipso | H-ortho, H-α, H-β |

| C-ipso | - | ~139.0 | - | H-benzyl, H-ortho | - |

| C-ortho | ~7.30 (m) | ~128.5 | H-meta | C-ipso, C-meta, C-benzyl | H-benzyl, H-meta |

| C-meta | ~7.35 (m) | ~128.3 | H-ortho, H-para | C-ortho, C-para, C-ipso | H-ortho, H-para |

| C-para | ~7.25 (m) | ~127.0 | H-meta | C-meta | H-meta |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Determining the stereochemistry, particularly the absolute configuration at the α-carbon, is a critical aspect of characterization.

NMR Anisotropy: The magnetic anisotropy of the phenyl ring in the benzyl group creates distinct shielding and deshielding regions in space. rsc.orgrsc.orgresearchgate.net Protons of the valine residue that lie within the shielding cone of the aromatic ring will experience an upfield shift in their resonance frequency, while those outside the cone will be shifted downfield. vedantu.com By analyzing the chemical shifts of the diastereotopic protons of the valine moiety and correlating this data with conformational information from NOESY and coupling constants, the preferred spatial arrangement and, consequently, the relative stereochemistry can be inferred. nih.gov

Coupling Constants: The magnitude of the three-bond coupling constant (³JHα-Hβ) between the α- and β-protons is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of this coupling constant can provide valuable information about the rotamer populations around the Cα-Cβ bond. This conformational data, when combined with NOESY and anisotropy effects, helps to build a three-dimensional model of the molecule, which is essential for assigning stereochemistry. rsc.org

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. nih.gov In positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the determination of the molecule's nominal molecular weight.

HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the m/z value, typically to four or more decimal places. nih.gov This accuracy allows for the determination of the elemental composition of the ion, thereby confirming the molecular formula of the compound. For this compound (C₁₃H₁₉NO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 2: ESI-MS and HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ |

| Nominal Mass | 221 |

| Monoisotopic Mass | 221.1416 |

| Observed Ion [M+H]⁺ | m/z 222.1494 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.govnih.gov This is particularly useful for distinguishing isomers and for identifying specific structural motifs in derivatives.

For the [M+H]⁺ ion of this compound (m/z 222), key fragmentation pathways would likely include:

Loss of methanol (B129727) (CH₃OH): A neutral loss of 32 Da, leading to a fragment at m/z 190.

Loss of the methoxycarbonyl group (·COOCH₃): Loss of 59 Da, resulting in an ion at m/z 163.

Formation of the tropylium (B1234903) ion: Cleavage of the benzyl C-N bond to produce the highly stable tropylium cation at m/z 91. This is a characteristic fragment for benzyl-containing compounds.

Formation of an immonium ion: Cleavage of the Cα-carbonyl bond can lead to the formation of an immonium ion characteristic of the N-benzylated valine residue.

Table 3: Predicted Major MS/MS Fragments for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 222.1 | 190.1 | [M+H - CH₃OH]⁺ |

| 222.1 | 162.1 | [M+H - HCOOCH₃]⁺ (Loss of methyl formate) |

| 222.1 | 118.1 | [Valine methyl ester - H]⁺ |

| 222.1 | 91.1 | [C₇H₇]⁺ (Tropylium ion) |

| 222.1 | 72.1 | [C₄H₁₀N]⁺ (Immonium ion from valine) |

Infrared (IR) Spectroscopy for Functional Group Analysis in Research

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. youtube.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. For this compound, the IR spectrum would confirm the presence of key structural features.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

The presence of a strong absorption band around 1735-1750 cm⁻¹ is definitive for the ester carbonyl group. The N-H stretch of the secondary amine would appear as a moderate peak in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretches from the valine and benzyl methylene (B1212753) groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry and solid-state conformation. While a crystal structure for this compound itself may not be readily available in public literature, analysis of closely related derivatives provides critical structural insights.

By forming a crystalline derivative, for instance, through acylation of the secondary amine, it is often possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. This technique is particularly powerful for assigning the absolute configuration (R/S) of chiral centers without ambiguity, which is crucial for stereoselective synthesis and pharmaceutical applications.

For example, the analysis of a dinitrobenzamido derivative of the parent amino acid ester, Methyl 2-amino-3-methylbutanoate, provides data on the core fragment of the target molecule. thepharmajournal.com Similarly, crystallographic data from other N-benzylated amino benzoate (B1203000) esters can offer valuable comparative information on the conformation of the benzylamino moiety. acs.org

The data obtained from such an analysis includes the crystal system, space group, unit cell dimensions, and atomic coordinates. This information not only confirms the molecular structure but also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which can influence the physical properties of the solid material.

Table 1: Example Crystal Data for a Derivative of Methyl 2-amino-3-methylbutanoate

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl 2-(3,5-dinitrobenzamido)-3-methylbutanoate | thepharmajournal.com |

| Molecular Formula | C₁₃H₁₅N₃O₇ | thepharmajournal.com |

| Crystal System | Orthorhombic | thepharmajournal.com |

| Space Group | P2₁2₁2₁ | thepharmajournal.com |

| Unit Cell Dimensions | a = 7.060 Å, b = 9.412 Å, c = 23.321 Å | thepharmajournal.com |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for separating and analyzing chemical mixtures. For chiral compounds like this compound, specific chromatographic techniques are essential for determining both chemical purity and the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral molecules. The separation of enantiomers is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.

For N-acylated amino acid esters, polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly effective. nih.govsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector of the stationary phase.

The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomeric peaks. The detector, most commonly a UV detector, quantifies the amount of each enantiomer eluting from the column. The enantiomeric excess is then calculated from the integrated areas of the two peaks. This method provides a rapid, accurate, and reliable means to assess the stereochemical outcome of an asymmetric synthesis. acs.org

Table 2: Example HPLC Conditions for Chiral Separation of a Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | nih.gov |

| Column (CSP) | Chiralpak AY-H (Amylose tris(5-chloro-2-methylphenylcarbamate)) | nih.gov |

| Mobile Phase | Hexane/Isopropanol mixture | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Analyte Example | Methyl-2-benzoylamide-3-hydroxybutanoate isomers | nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While amino acid derivatives like this compound have limited volatility due to the polar secondary amine group, GC analysis can be performed following a chemical derivatization step to increase volatility and thermal stability. sigmaaldrich.comthermofisher.com

Common derivatization strategies involve the acylation or silylation of the N-H group. For instance, reacting the compound with an acylating agent such as heptafluorobutyric anhydride (B1165640) or a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar amine into a nonpolar amide or silylamine, respectively. thermofisher.comnih.gov These derivatives exhibit improved chromatographic behavior, yielding sharp, symmetrical peaks.

GC is particularly valuable for monitoring the progress of a chemical reaction, such as the synthesis of the target compound via reductive amination of a keto-ester precursor. gctlc.org By taking aliquots from the reaction mixture at different time points, derivatizing them, and analyzing them by GC, one can track the consumption of the starting materials and the formation of the product. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time.

Table 3: General GC Parameters for Analysis of Derivatized Amino Acid Esters

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID or MS detector | sigmaaldrich.com |

| Derivatization Reagent | MSTFA (silylation) or Heptafluorobutyric anhydride (acylation) | thermofisher.comnih.gov |

| Column | Capillary column (e.g., DB-5ms, DB-17) | sigmaaldrich.comnih.gov |

| Carrier Gas | Helium or Hydrogen | sigmaaldrich.com |

| Injector Temperature | Typically 250-280 °C | sigmaaldrich.com |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | sigmaaldrich.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry for qualitative reaction monitoring. nih.gov It allows the chemist to quickly assess the progress of a reaction by separating the components of the reaction mixture on a solid stationary phase, typically silica (B1680970) gel, coated on a glass or aluminum plate.

A small spot of the reaction mixture is applied to the bottom of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value.

By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, one can visually track the disappearance of the reactant spot and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible. Visualization is typically achieved under UV light or by staining the plate with a chemical reagent like potassium permanganate (B83412) or p-anisaldehyde. nih.gov

Table 4: Example TLC System for Monitoring an Amine Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plate | who.int |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | who.int |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain | nih.gov |

| Expected Result | Product Rf is different from starting material Rf | nih.gov |

Polarimetry for Optical Rotation Measurements and Stereochemical Assignment

Polarimetry is a technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity and is a defining characteristic of enantiomers. nih.gov Each enantiomer of a chiral molecule rotates plane-polarized light by an equal magnitude but in opposite directions. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory.

The measured optical rotation is converted to a standardized value known as the specific rotation ([α]). The specific rotation is a physical constant for a given compound under specific conditions and is calculated using the Biot equation:

[α] = α / (l × c)

where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL. nih.gov The measurement is typically performed at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).

The specific rotation is a critical piece of data for characterizing a chiral product. By comparing the experimentally measured specific rotation of a synthesized sample to the literature value for an enantiomerically pure sample, the enantiomeric excess and the absolute configuration of the product can be inferred. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero and is optically inactive. nih.gov The value of the specific rotation can be influenced by the solvent, temperature, and concentration, making it essential to report these conditions. nih.gov

Table 5: Typical Presentation of Polarimetry Data

| Parameter | Description | Reference |

|---|---|---|

| Specific Rotation ([α]ᵀλ) | e.g., +X.X° (c Y, solvent) | nih.gov |

| λ (Wavelength) | Typically 589 nm (Sodium D-line) | nih.gov |

| T (Temperature) | Typically 20 or 25 °C | nih.gov |

| c (Concentration) | g/100 mL or g/mL | nih.gov |

| Solvent | e.g., Chloroform, Methanol, Ethanol | nih.gov |

Computational Chemistry and Theoretical Studies of Methyl 2 Benzylamino 3 Methylbutanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Methyl 2-(benzylamino)-3-methylbutanoate" that are governed by its electronic structure. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing a detailed description of electron distribution and molecular orbitals.

Density Functional Theory (DFT) has become a popular method due to its balance of computational cost and accuracy. For "this compound," DFT calculations, often using functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-31G* or cc-pVTZ), can be used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Ab Initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy by making fewer approximations. While computationally more demanding, these methods can provide benchmark-quality data for the electronic properties of "this compound."

From these calculations, a variety of reactivity descriptors can be derived. For instance, the distribution of electrostatic potential on the molecular surface can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Conformational Analysis and Energy Landscapes

"this compound" possesses several rotatable single bonds, leading to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them. scribd.comlumenlearning.comlibretexts.org This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

The potential energy surface (PES) of the molecule can be explored by systematically rotating key dihedral angles, such as those around the C-N bond and the C-C bonds of the butyl chain. researchgate.net For each rotational step, the energy of the resulting conformation is calculated, typically using a computationally efficient method like DFT. The results can be visualized as a potential energy landscape, where energy minima correspond to stable conformers and energy maxima represent the transition states between them.

The relative stability of different conformers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. libretexts.org For "this compound," steric repulsion between the bulky benzyl (B1604629) and isopropyl groups will play a significant role in determining the lowest energy conformations.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (Cα-N-Cbenzyl-Cphenyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Staggered) | 180° | 0.0 | 75.2 |

| B (Gauche) | 60° | 1.2 | 18.5 |

Molecular Modeling and Dynamics Simulations for Reaction Pathways and Intermolecular Interactions

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of "this compound," including its reaction mechanisms and interactions with other molecules. These methods can simulate the movement of atoms over time, offering insights that are not accessible from static quantum chemical calculations.

Reaction Pathways: To understand how "this compound" might undergo chemical transformations, such as hydrolysis of the ester group or oxidation, computational methods can be used to map out the reaction pathways. nih.govresearchgate.net This involves identifying the transition state structures that connect reactants to products. The activation energy for a given reaction can be calculated as the energy difference between the reactants and the transition state. This information is vital for predicting reaction rates and understanding the feasibility of different chemical processes. For example, the hydrolysis of the methyl ester could be modeled in the presence of water molecules to simulate an aqueous environment.

Intermolecular Interactions: Molecular dynamics (MD) simulations can be used to study how "this compound" interacts with its environment, such as a solvent or a biological receptor. In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the atomic trajectories. This can reveal preferred binding modes, interaction energies, and the role of specific functional groups in intermolecular recognition.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.net The calculated chemical shifts can then be compared to experimental NMR data to aid in the assignment of peaks and to verify the proposed molecular structure. It is common practice to scale the calculated values or to compare them with a known reference compound, such as tetramethylsilane (TMS), to improve the accuracy of the prediction.

Infrared (IR) Spectroscopy: The vibrational frequencies of "this compound" can also be calculated. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's chemical bonds. The calculated IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups, such as the C=O stretch of the ester, the N-H bend of the amine, and the aromatic C-H stretches of the benzyl group.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 4.15 | 4.10 | -OCH₃ |

| ¹³C NMR Chemical Shift (ppm) | 173.2 | 172.5 | C=O (Ester) |

| IR Frequency (cm⁻¹) | 1745 | 1738 | C=O Stretch |

Applications of Methyl 2 Benzylamino 3 Methylbutanoate As a Chiral Building Block in Complex Molecular Architectures

Synthesis of Chiral Heterocycles and Macrocycles

As a bifunctional molecule possessing a secondary amine and an ester, Methyl 2-(benzylamino)-3-methylbutanoate could theoretically be a precursor for certain chiral heterocycles. For instance, the amine could participate in cyclization reactions with appropriate electrophiles to form nitrogen-containing rings. The ester functionality could be reduced to an alcohol, providing a new handle for further reactions, or hydrolyzed to a carboxylic acid, enabling amide bond formation in the synthesis of macrocycles. However, specific examples of its use in forming structures like chiral morpholinones or complex macrocyclic peptides are not readily found in the literature.

Construction of Peptidomimetics and Modified Amino Acid Conjugates

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties like stability and bioavailability. nih.govnih.gov The N-benzyl group in this compound represents a common modification in peptidomimetic design, as N-alkylation can enhance proteolytic resistance. nih.gov This compound could be incorporated into a peptide chain after de-esterification to provide a valine-like residue with a protected amine. Its structural analogs, such as N-methyl-(S)-valine benzyl (B1604629) ester, are noted for their use in developing biologically active molecules. chemimpex.com However, specific research detailing the synthesis of peptidomimetics or modified amino acid conjugates starting directly from this compound is not prominent.

Precursors for Chiral Ligands and Auxiliaries in Catalysis

Chiral amino acid derivatives are fundamental building blocks for creating chiral ligands and auxiliaries used in asymmetric catalysis. beilstein-journals.org These tools are essential for controlling the stereochemical outcome of chemical reactions. nih.gov By modifying its ester and amine groups, this compound could potentially be converted into various ligand architectures, such as phosphine-containing ligands or oxazolines. These ligands could then be complexed with transition metals to create catalysts for enantioselective reactions. While the parent compound, L-valine methyl ester, is a known starting point for some chiral molecules, researchgate.net the specific pathway from the N-benzylated form to a widely used ligand or auxiliary is not well-documented.

Development of Novel Organic Scaffolds with Defined Stereochemistry

Chiral scaffolds provide a three-dimensional framework for the synthesis of complex molecules and can be derived from versatile precursors like amino acids. researchgate.net The defined stereochemistry at the alpha-carbon of the valine backbone in this compound makes it a potential starting point for such scaffolds. Functional group manipulation could allow for the attachment of various molecular fragments in a spatially controlled manner. Despite this potential, there is a lack of published studies that explicitly utilize this compound for the systematic development of novel, polyfunctional organic scaffolds with defined stereochemistry.

Future Perspectives and Emerging Research Avenues for Methyl 2 Benzylamino 3 Methylbutanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of fine chemicals, including amino acid esters. nih.govumontreal.ca Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration into automated synthesis platforms. beilstein-journals.org For the synthesis of Methyl 2-(benzylamino)-3-methylbutanoate, flow-based protocols could enable higher yields and purity by precisely controlling reaction parameters like temperature, pressure, and residence time. umontreal.ca

Automated platforms, incorporating in-line purification and analysis, can further accelerate the optimization of reaction conditions for the synthesis of this compound and its analogs. uc.pt This approach facilitates high-throughput screening of reaction parameters and rapid library generation for structure-activity relationship studies.

Table 1: Comparison of Batch vs. Flow Synthesis for Amino Ester Production

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours beilstein-journals.org |

| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio allows for efficient heating/cooling beilstein-journals.org |

| Scalability | Often requires re-optimization | More straightforward "scaling-out" by running reactors in parallel umontreal.ca |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time enhance safety |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters umontreal.ca |

Exploration of Novel Catalytic Systems for Its Transformations

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of transformations involving this compound. Research is moving beyond traditional acid and base catalysis towards more sophisticated systems.

One promising area is the use of biocatalysts, such as lipases, for the synthesis and transformation of amino acid esters under mild and environmentally friendly conditions. mdpi.com For instance, a continuous-flow procedure for the synthesis of β-amino acid esters has been developed using lipase-catalyzed Michael addition. mdpi.com Similar enzymatic strategies could be adapted for the synthesis of α-amino acid esters like this compound.

Furthermore, the exploration of organocatalysis and transition-metal catalysis can open new avenues for the functionalization of the molecule. For example, palladium-catalyzed cross-coupling reactions could be employed to modify the benzyl (B1604629) group, while organocatalysts could be used to introduce new stereocenters with high enantioselectivity.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

There is a growing emphasis on developing "green" synthetic routes in the chemical industry to minimize environmental impact. For the synthesis of this compound, this involves exploring alternative energy sources, greener solvents, and atom-economical reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of N-protected amino acid esters. researchgate.net This technique can significantly reduce reaction times from hours to minutes. researchgate.net Another sustainable approach is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, thereby reducing waste generation. acs.org Solvent-free synthesis of N-protected amino esters has been successfully demonstrated using ball-milling technology. acs.org

The use of renewable starting materials and the development of catalytic cycles that minimize waste are also key aspects of sustainable synthesis. Future research will likely focus on integrating these principles into the production of this compound.

Table 2: Emerging Sustainable Synthetic Methods for N-Protected Amino Esters

| Methodology | Key Advantages |

|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. researchgate.net |

| Mechanochemistry (Ball-Milling) | Solvent-free or reduced solvent usage, access to different reactivity. acs.org |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.com |

| Flow Chemistry | Improved energy efficiency, better process control, safer handling of reagents. nih.gov |

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advanced in situ characterization techniques allow for real-time monitoring of reactions, providing valuable insights that are not accessible through traditional offline analysis. mt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in situ reaction monitoring. mt.comspectroscopyonline.com These techniques can track the concentration of reactants, intermediates, and products in real-time, enabling the precise determination of reaction endpoints and the identification of transient species. mt.comresearchgate.net For example, ReactIR™, an in situ FTIR technology, can be used to monitor the formation of amide bonds and other key transformations in real time. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing the structure of synthesized β-amino acid esters after purification. mdpi.com The integration of these advanced analytical techniques with automated synthesis platforms will be crucial for accelerating the development of robust and efficient synthetic processes for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.